N-(4-Hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(4-Hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 300812-55-9
VCID: VC0491229
InChI: InChI=1S/C16H14N2O3S/c19-11-7-5-10(6-8-11)17-15(20)9-14-16(21)18-12-3-1-2-4-13(12)22-14/h1-8,14,19H,9H2,(H,17,20)(H,18,21)
SMILES: C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)O
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4g/mol

N-(4-Hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 300812-55-9

Main Products

VCID: VC0491229

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.4g/mol

N-(4-Hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 300812-55-9

CAS No. 300812-55-9
Product Name N-(4-Hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula C16H14N2O3S
Molecular Weight 314.4g/mol
IUPAC Name N-(4-hydroxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C16H14N2O3S/c19-11-7-5-10(6-8-11)17-15(20)9-14-16(21)18-12-3-1-2-4-13(12)22-14/h1-8,14,19H,9H2,(H,17,20)(H,18,21)
Standard InChIKey RSAWHKCUDFOVRB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)O
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)O
PubChem Compound 2886988
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator